molecular formula C11H14O2 B162463 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde CAS No. 1665-99-2

2-Hydroxy-3-methyl-6-isopropylbenzaldehyde

Cat. No.: B162463
CAS No.: 1665-99-2
M. Wt: 178.23 g/mol
InChI Key: LLVQQQQUKUEOOW-UHFFFAOYSA-N
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Description

2-Hydroxy-3-isopropyl-6-methylbenzoic acid is also referred to as o-thymotic acid . It has been reported to have analgesic and antistress properties .


Molecular Structure Analysis

The empirical formula of 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde is C11H14O2 . Its molecular weight is 178.23 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.1±0.1 g/cm^3, a boiling point of 269.4±28.0 °C at 760 mmHg, and a flash point of 112.3±16.6 °C . It also has a molar refractivity of 53.9±0.3 cm^3, a polar surface area of 37 Å^2, and a molar volume of 165.9±3.0 cm^3 .

Scientific Research Applications

Tyrosinase Inhibitory Activity

2-Hydroxy-3-methyl-6-isopropylbenzaldehyde has been studied for its potential as a tyrosinase inhibitor. Nihei et al. (2004) synthesized a compound named chamaecin (2-hydroxy-4-isopropylbenzaldehyde) and found it to partially inhibit the oxidation of L-DOPA catalyzed by mushroom tyrosinase. This compound exhibited mixed-type inhibition and may inhibit tyrosinase by forming a Schiff base with a primary amino group in the enzyme (Nihei et al., 2004).

Biomedical Applications

Ryzhkova et al. (2020) investigated the synthesis of a compound involving 3-methylbenzaldehyde, which led to the creation of a new compound showing promise for different biomedical applications, particularly in regulating inflammatory diseases (Ryzhkova et al., 2020).

Metal Ion Sensing

Hazra et al. (2018) synthesized compounds using 2-hydroxy-5-methylbenzaldehyde and explored their use as fluorescence chemosensors for metal ions like Al3+ and Zn2+. These compounds exhibited distinct fluorescence enhancements when binding with specific metal ions, making them suitable for detecting and quantifying these ions (Hazra et al., 2018).

Chemical Synthesis and Organic Chemistry

Several studies have used derivatives of this compound in various chemical syntheses and organic chemistry applications. These include the synthesis of complex organic compounds, elucidation of reaction mechanisms, and the development of new chemical reactions and materials (Kokubo et al., 1999; Kutulya et al., 1998; Mason et al., 2016).

Safety and Hazards

The safety data sheet for 2-Hydroxy-3-methyl-6-isopropylbenzaldehyde indicates that it is classified as a combustible liquid and acute toxic . It can cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation and may damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects .

Properties

IUPAC Name

2-hydroxy-3-methyl-6-propan-2-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-7(2)9-5-4-8(3)11(13)10(9)6-12/h4-7,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVQQQQUKUEOOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(C)C)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20497190
Record name 2-Hydroxy-3-methyl-6-(propan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1665-99-2
Record name 2-Hydroxy-3-methyl-6-(propan-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20497190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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